2-Fluoro-5-isopropylnicotinonitrile
Description
2-Fluoro-5-isopropylnicotinonitrile is a fluorinated pyridine derivative featuring a nitrile group at the 3-position, a fluorine atom at the 2-position, and an isopropyl substituent at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-fluoro-5-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(2)8-3-7(4-11)9(10)12-5-8/h3,5-6H,1-2H3 |
InChI Key |
XGCFUXIMCITUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The compound’s key structural features can be compared to the following analogs:
Key Observations :
- Electron-Withdrawing Effects: The fluorine and nitrile groups in this compound create electron-deficient pyridine rings, similar to 6-Amino-5-nitropicolinonitrile (NO₂ group) and 5-Fluoro-2-nitrotoluene. However, the isopropyl group introduces steric hindrance and electron-donating character, contrasting with the nitro group’s strong electron-withdrawing nature.
- Reactivity: Nitro-containing analogs (e.g., 5-Fluoro-2-nitrotoluene) are more prone to reduction or nucleophilic substitution than this compound, which lacks nitro functionality.
- Biological Relevance: The nitrile group in nicotinonitrile derivatives (e.g., 6-Amino-5-nitropicolinonitrile) is often leveraged in medicinal chemistry for hydrogen bonding, while fluorine enhances bioavailability.
Physical-Chemical Properties
Comparative data on solubility, stability, and hazards:
Key Differences :
- Solubility: The isopropyl group in the target compound likely reduces water solubility compared to amino-substituted analogs like 6-Amino-5-nitropicolinonitrile.
- Hazards: Nitro-containing compounds (e.g., 6-Amino-5-nitropicolinonitrile) require stringent safety protocols due to explosive or toxic byproducts, whereas this compound’s hazards are unclassified but likely milder.
Research Findings and Implications
- Electronic Effects: Fluorine’s inductive effect in this compound may enhance electrophilic aromatic substitution regioselectivity compared to non-fluorinated analogs.
- Steric Effects : The isopropyl group may hinder reactions at the 5-position, unlike smaller substituents (e.g., methyl in 2-Fluoro-5-methylisonicotinaldehyde).
- Safety Profile: Absence of nitro or amino groups reduces reactivity risks compared to 6-Amino-5-nitropicolinonitrile.
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